1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a piperidine-4-carboxamide core linked to a 1,3-oxazole ring substituted with a 4-chlorobenzenesulfonyl group at position 4 and a furan-2-yl group at position 2. The 4-chlorobenzenesulfonyl moiety may enhance metabolic stability and solubility, while the furan-2-yl group contributes π-π stacking interactions .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-13-3-5-14(6-4-13)29(25,26)18-19(23-9-7-12(8-10-23)16(21)24)28-17(22-18)15-2-1-11-27-15/h1-6,11-12H,7-10H2,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJHASDWPWZQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the chlorophenyl group: This can be done via electrophilic aromatic substitution or a similar reaction.
Formation of the sulfonyl group: This step might involve the oxidation of a thiol or sulfide precursor.
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate amine precursors.
Attachment of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and piperidine rings can be oxidized under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone, while reduction of the sulfonyl group might yield a thiol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-{4-Cyano-2-[4-(Dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide (CAS: 941240-55-7)
- Key Differences: Replaces the 4-chlorobenzenesulfonyl group with a 4-(dimethylsulfamoyl)phenyl substituent. Features a cyano group at position 4 of the oxazole ring instead of the sulfonyl group.
- The cyano group may reduce steric hindrance, improving binding affinity in hydrophobic pockets .
1-[4-Cyano-2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl]piperidine-4-carboxamide (ChemDiv ID: D301-0178)
- Key Differences: Substitutes the 4-chlorobenzenesulfonyl group with a 4-methoxyphenoxy-methyl-functionalized furan. Retains the cyano group at position 4 of the oxazole.
- Implications: The 4-methoxyphenoxy group increases lipophilicity, which may enhance blood-brain barrier penetration. The extended furan side chain could alter pharmacokinetic profiles, such as half-life and clearance rates .
1-[4-(Diethoxyphosphoryl)-2-Methyl-1,3-Oxazol-5-yl]piperidine-4-carboxylic Acid (Sodium Salt)
- Key Differences :
- Replaces the sulfonyl group with a diethoxyphosphoryl group and a methyl substituent on the oxazole.
- The piperidine-4-carboxamide is replaced by a carboxylic acid (as a sodium salt).
- Implications: The phosphoryl group enhances water solubility, making it suitable for intravenous formulations. The sodium salt form may improve bioavailability compared to the neutral carboxamide derivative .
1-[4-Cyano-2-(Naphthalen-2-yloxymethyl)Furan-2-yl-1,3-Oxazol-5-yl]piperidine-4-carboxamide (CAS: 1112400-69-7)
- Key Differences :
- Substitutes the 4-chlorobenzenesulfonyl group with a naphthalen-2-yloxymethyl-functionalized furan.
- May exhibit stronger fluorescence properties due to the extended conjugated system .
Structural and Functional Comparison Table
Research Findings and Implications
- Biological Activity: Compounds with sulfonyl or phosphoryl groups (e.g., target compound, ) often exhibit protease or kinase inhibitory activity due to their electron-withdrawing properties. In contrast, cyano-substituted analogs () may target enzymes requiring nucleophilic attack or hydrogen bonding .
- Solubility : Sodium salts () and dimethylsulfamoyl derivatives () show superior solubility in aqueous media compared to the chlorobenzenesulfonyl parent compound, critical for in vivo efficacy .
- Synthetic Complexity: The 4-chlorobenzenesulfonyl group in the target compound requires multi-step sulfonylation, whereas cyano or phosphoryl analogs can be synthesized via simpler nucleophilic substitutions .
Biological Activity
1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Oxazole Ring : Contributes to the compound's reactivity and biological activity.
- Furan Group : Enhances the compound's pharmacological profile.
- Chlorobenzenesulfonyl Moiety : Imparts antibacterial and enzyme-inhibiting properties.
The molecular formula is with a molecular weight of approximately 395.9 g/mol .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The activity has been evaluated against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Escherichia coli | 15 | 1.21 |
| Staphylococcus aureus | 18 | 2.14 |
| Pseudomonas aeruginosa | 14 | 2.39 |
| Salmonella Typhi | 16 | 2.17 |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
Enzyme Inhibition
The compound has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 6.28 |
| Urease | 2.14 |
These findings indicate that the compound may have applications in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urea cycle disorders .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer potential of piperidine derivatives, including those with similar structures to our compound. The results indicated promising activity against various cancer cell lines, suggesting a mechanism involving apoptosis induction .
- Hypoglycemic Effects : In vivo studies have shown that compounds with the piperidine nucleus can help regulate glucose levels, making them candidates for diabetes treatment .
- Diuretic Properties : The sulfonamide group in the compound is associated with diuretic effects, which could be beneficial in managing hypertension and fluid retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
